molecular formula C21H26BNO4 B2944971 4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester CAS No. 2096334-55-1

4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester

Cat. No.: B2944971
CAS No.: 2096334-55-1
M. Wt: 367.25
InChI Key: NLZRNRXPMFFWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester is a boronic ester derivative with the molecular formula C21H26BNO4. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the pinacol ester group enhances its stability and reactivity, making it a valuable reagent in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of “4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester”, also known as “Benzyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate”, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process called transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a boron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is facilitated by the relatively stable and environmentally benign nature of the organoboron reagent .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can significantly alter the structure and properties of the resulting organic compounds .

Pharmacokinetics

This could potentially impact its bioavailability and stability in physiological conditions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of a wide range of complex organic compounds, including pharmaceuticals and polymers .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester typically involves the reaction of 4-(N-Cbz-N-Methylamino)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often involving reflux in an organic solvent such as toluene . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Boronic Acids: Resulting from oxidation reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-Methylamino)phenylboronic acid, pinacol ester
  • 4-(N,N-Dimethylamino)phenylboronic acid, pinacol ester
  • 4-(N-Boc-amino)phenylboronic acid

Uniqueness

4-(N-Cbz-N-Methylamino)phenylboronic acid, pinacol ester stands out due to its unique combination of the N-Cbz protecting group and the pinacol ester. This combination enhances its stability and reactivity, making it a versatile reagent in various synthetic applications. Compared to similar compounds, it offers improved performance in Suzuki-Miyaura coupling reactions and other chemical transformations .

Properties

IUPAC Name

benzyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)17-11-13-18(14-12-17)23(5)19(24)25-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZRNRXPMFFWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.